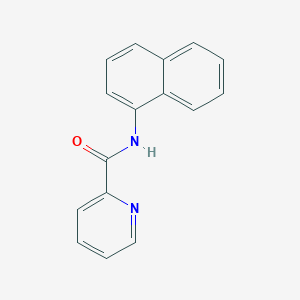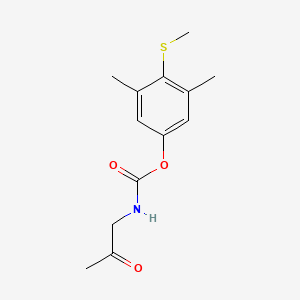
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is widely used as a pesticide in agriculture and horticulture due to its effectiveness in controlling pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate involves the reaction of 3,5-dimethyl-4-(methylsulfanyl)phenol with methyl isocyanate under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Investigated for potential therapeutic applications due to its enzyme inhibition properties.
Industry: Widely used as a pesticide in agriculture and horticulture to control pests.
Mechanism of Action
The primary mechanism of action of 4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system in pests, ultimately causing their death . The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue .
Comparison with Similar Compounds
Similar Compounds
Carbaryl: Another carbamate pesticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more toxic carbamate pesticide used in agriculture.
Propoxur: A carbamate pesticide with a broader spectrum of activity.
Uniqueness
4-Methylthio-3,5-xylyl N-acetyl-N-methylcarbamate is unique due to its specific structure, which provides a balance between efficacy and safety. Its methylthio group enhances its lipophilicity, allowing better penetration into pests, while its carbamate group ensures effective enzyme inhibition .
Properties
CAS No. |
2410-09-5 |
|---|---|
Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
(3,5-dimethyl-4-methylsulfanylphenyl) N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C13H17NO3S/c1-8-5-11(6-9(2)12(8)18-4)17-13(16)14-7-10(3)15/h5-6H,7H2,1-4H3,(H,14,16) |
InChI Key |
CCJQRCGJRGCHNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1SC)C)OC(=O)NCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


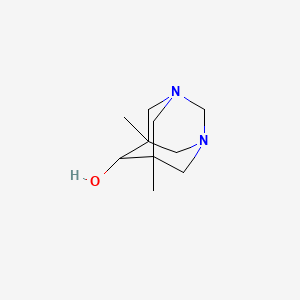
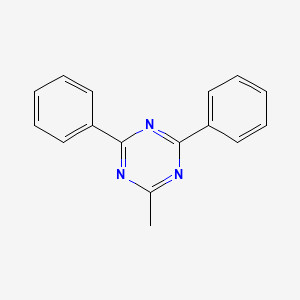
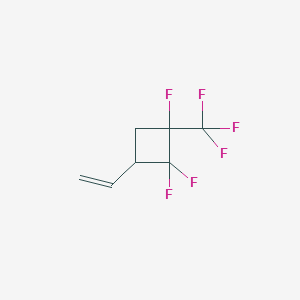
![4,4-dimethyl-8-phenyl-15-sulfanylidene-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one](/img/structure/B14162392.png)
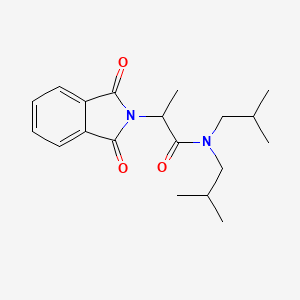
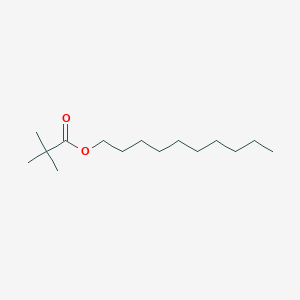
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162419.png)
![N-(7,7-Dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridin-3-yl)-benzamide](/img/structure/B14162428.png)
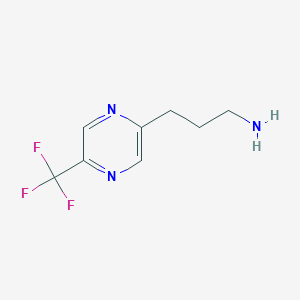
![[cyclohexyl(methyl)carbamoselenoyl] N-cyclohexyl-N-methylcarbamodiselenoate](/img/structure/B14162436.png)
![N-[(2S,3S)-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-2-[[methyl-[(4-phenoxyphenyl)methyl]amino]methyl]-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-4-pyridinecarboxamide](/img/structure/B14162456.png)
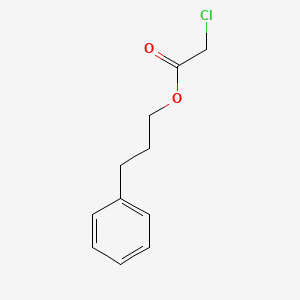
![(6E)-6-[(1-benzyl-2,5-dimethylpyrrol-3-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14162467.png)
